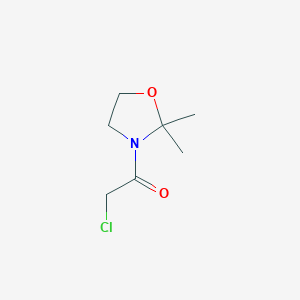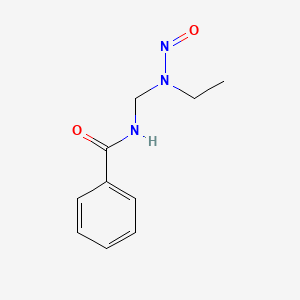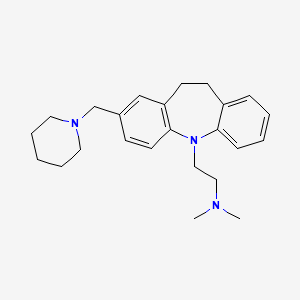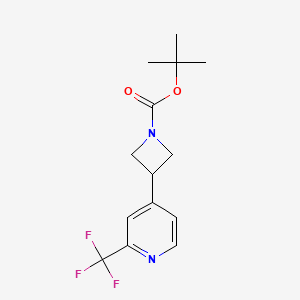
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
Méthodes De Préparation
The synthesis of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate typically involves multi-step synthetic routes. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2-(trifluoromethyl)pyridine under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. .
Applications De Recherche Scientifique
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various chemical studies.
Biology: In biological research, it serves as a tool for studying enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products, contributing to advancements in these sectors
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(2-(trifluoromethyl)pyridin-4-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine core but lacks the trifluoromethyl and pyridine substituents, resulting in different chemical reactivity and applications.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound contains a pyrrolidine ring instead of an azetidine ring, leading to variations in its biological activity and synthetic utility.
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate:
Propriétés
Formule moléculaire |
C14H17F3N2O2 |
|---|---|
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
tert-butyl 3-[2-(trifluoromethyl)pyridin-4-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-10(8-19)9-4-5-18-11(6-9)14(15,16)17/h4-6,10H,7-8H2,1-3H3 |
Clé InChI |
BABIDWQBJXDSER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
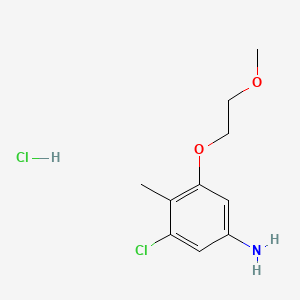
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

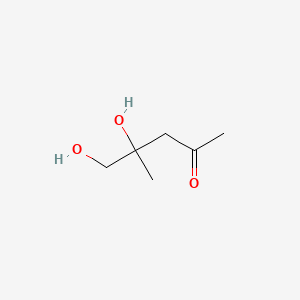
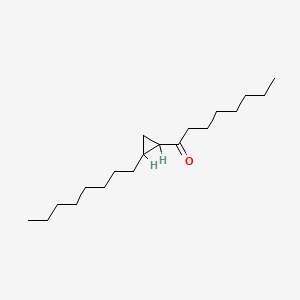
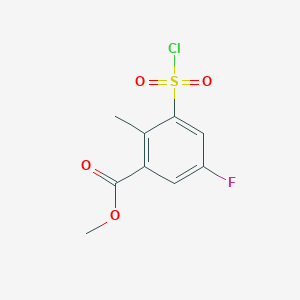
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
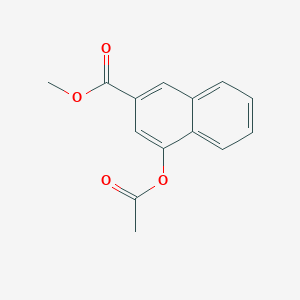
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)

